molecular formula C14H4Br5NO2 B12493586 4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione

4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione

Cat. No.: B12493586
M. Wt: 617.7 g/mol
InChI Key: OKIRBGAVEPQYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione is a brominated isoindoline-1,3-dione derivative This compound is characterized by the presence of multiple bromine atoms, which contribute to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione typically involves the bromination of isoindoline-1,3-dione derivatives. One common method includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, followed by bromination . This process can be carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized to achieve high yields and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and interactions with biological molecules. The compound can bind to proteins, enzymes, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of a bromophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C14H4Br5NO2

Molecular Weight

617.7 g/mol

IUPAC Name

4,5,6,7-tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H4Br5NO2/c15-5-1-3-6(4-2-5)20-13(21)7-8(14(20)22)10(17)12(19)11(18)9(7)16/h1-4H

InChI Key

OKIRBGAVEPQYFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)Br

Origin of Product

United States

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